molecular formula C12H14FN3O2 B1388701 Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate CAS No. 1159982-24-7

Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate

Katalognummer: B1388701
CAS-Nummer: 1159982-24-7
Molekulargewicht: 251.26 g/mol
InChI-Schlüssel: BHHNIMRBARWWPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a heterocyclic compound with the molecular formula C₁₁H₁₂FN₃O₂ and a molecular weight of 237.23 g/mol . Its CAS registry number is 155601-71-1, and it is characterized by a pyrazolo[3,4-b]pyridine core substituted with a fluorine atom at position 6, a methyl group at position 1, and a tert-butyl carboxylate ester at position 2. The compound has a melting point of 165.5–168.5°C, a boiling point of 378.0±37.0°C at 760 mmHg, and a density of 1.3±0.1 g/cm³ .

Its primary use is as a synthetic intermediate in medicinal chemistry, particularly for developing kinase inhibitors or other bioactive molecules .

Eigenschaften

IUPAC Name

tert-butyl 6-fluoro-1-methylpyrazolo[3,4-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3O2/c1-12(2,3)18-11(17)9-7-5-6-8(13)14-10(7)16(4)15-9/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHNIMRBARWWPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NN(C2=C1C=CC(=N2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673755
Record name tert-Butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159982-24-7
Record name tert-Butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate typically involves the assembly of the pyrazolopyridine core followed by the introduction of the tert-butyl ester, fluorine, and methyl groups. One common approach is to start with a preformed pyrazole or pyridine and then construct the pyrazolopyridine system through cyclization reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the isolation of the target compound .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups .

Wissenschaftliche Forschungsanwendungen

Metabotropic Glutamate Receptor Modulation

Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate has been identified as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is implicated in various neurological disorders, including Parkinson's disease and anxiety disorders. The compound's ability to modulate mGluR5 suggests potential therapeutic applications in treating conditions characterized by dysregulated glutamatergic signaling.

Case Study: Efficacy in Parkinson's Disease Models

In preclinical studies, this compound demonstrated significant efficacy in models of L-DOPA-induced dyskinesia (PD-LID). Specifically, it was shown to reverse motor impairments in nonhuman primates treated with neurotoxic agents such as 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) . These findings indicate a promising avenue for further clinical exploration.

Preclinical Characterization

Research has highlighted the compound's pharmacokinetic properties and structure-activity relationships (SAR). A systematic SAR study revealed that modifications to the pyrazolo[3,4-b]pyridine core can enhance potency and selectivity for mGluR5 . This optimization is crucial for developing effective therapeutics with minimal side effects.

Other Potential Applications

While the primary focus has been on neurological applications, the compound may also hold promise in other therapeutic areas:

  • Anxiolytic Effects : Given its action on glutamate receptors, it may help alleviate anxiety symptoms.
  • Chronic Pain Management : Modulating mGluR5 could provide new strategies for managing chronic pain conditions.

Wirkmechanismus

The mechanism of action of tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally related analogs:

Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Purity (%) Key Differences
Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate C₁₁H₁₂FN₃O₂ 237.23 6-F, 1-CH₃, 3-tert-butyl ester 165.5–168.5 ≥97 Reference compound; balanced lipophilicity and steric bulk.
4-Chloro-1H-pyrazolo[3,4-b]pyridine C₆H₄ClN₃ 153.57 4-Cl N/A N/A Simpler structure; lacks ester and methyl groups; chlorine enhances reactivity.
Methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate C₂₀H₁₇FN₄O₂ 372.38 6-cyclopropyl, 1-(4-F-C₆H₄), 3-CH₃, 4-methyl ester N/A N/A Bulky aryl and cyclopropyl groups; higher molecular weight.
Methyl 6-methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylate C₉H₉N₃O₃ 207.19 6-OCH₃, 3-methyl ester N/A N/A Methoxy group improves solubility but reduces metabolic stability.
tert-Butyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate C₂₃H₃₁FN₄O₆ 502.52 Complex pyrrolidine-piperidine backbone with hydroxyl and tert-butyl esters N/A N/A Extended heterocyclic system; potential for multi-target interactions.

Biologische Aktivität

Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS No. 1159982-24-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anticancer properties, anti-inflammatory effects, and structure-activity relationships (SAR).

PropertyValue
Molecular FormulaC12H14FN3O2
Molecular Weight251.256863 g/mol
Purity95%
CAS Number1159982-24-7
InChI KeyINGAFDNQIOIZHC-UHFFFAOYSA-N

Anticancer Activity

Recent studies have highlighted the anticancer potential of Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate. The compound has been shown to inhibit cell proliferation in various cancer cell lines, including HeLa (cervical cancer), HCT116 (colorectal cancer), and A375 (melanoma) cells.

Case Study: Inhibition of CDK Enzymes

A notable study demonstrated that derivatives of pyrazolo[3,4-b]pyridines exhibit strong inhibition against cyclin-dependent kinases (CDKs). Specifically, Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate showed IC50 values of 0.36 µM against CDK2 and 1.8 µM against CDK9, indicating its potential as an anticancer agent through cell cycle regulation .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays have shown that it can inhibit COX enzymes, which are crucial in the inflammatory process.

Research Findings

In a comparative study of various pyrazole derivatives, Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate demonstrated significant inhibition of COX-2 activity, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Structure-Activity Relationships (SAR)

Understanding the SAR of Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is essential for optimizing its biological activity. Modifications to the pyrazole ring and the carboxylate group can significantly influence its efficacy.

Key Observations:

  • Fluorine Substitution : The presence of fluorine at the 6-position enhances binding affinity to target proteins.
  • Tert-butyl Group : This bulky group may improve solubility and bioavailability.
  • Methyl Group : The methyl group at the 1-position contributes to the overall stability of the compound.

Q & A

Basic Synthesis: What are the standard synthetic routes for tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate?

Methodological Answer:
The compound is typically synthesized via sequential functionalization of the pyrazolo[3,4-b]pyridine core. Key steps include:

  • Fluorination : Introduction of fluorine at the 6-position using agents like Selectfluor™ or DAST under anhydrous conditions in solvents such as dichloromethane (DCM) or acetonitrile .
  • Methylation : N-methylation at the 1-position using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
  • Esterification : tert-Butyl esterification at the 3-position via coupling with tert-butyl chloroformate in the presence of a catalyst like DMAP .
    Critical Data :
  • Yield optimization requires controlled reaction temperatures (0–25°C) and inert atmospheres (N₂/Ar) .
  • Purity ≥97% is confirmed by HPLC (C18 column, acetonitrile/water gradient) .

Advanced Synthesis: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance fluorination efficiency by stabilizing intermediates .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd(OAc)₂) improve regioselectivity during methylation .
  • Workup Strategies : Use of aqueous NaHCO₃ washes removes acidic byproducts, while column chromatography (silica gel, ethyl acetate/hexane) isolates the product .
    Data Contradiction Analysis :
  • suggests room-temperature reactions, but microwave-assisted synthesis (80°C, 30 min) may reduce side reactions in fluorination .

Basic Characterization: Which spectroscopic techniques are essential for structural confirmation?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for fluorine coupling (e.g., 6-fluoro: δ ~160 ppm in 19F NMR; J = 12 Hz) and tert-butyl groups (δ 1.3 ppm in 1H NMR) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 237.234 (calc. 237.23) .
  • IR Spectroscopy : Identify ester C=O stretch at ~1720 cm⁻¹ and pyridine ring vibrations at ~1600 cm⁻¹ .

Advanced Characterization: How does X-ray crystallography resolve ambiguities in molecular geometry?

Methodological Answer:

  • Crystallization : Grow single crystals via slow evaporation in ethanol/water (3:1).
  • Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) to resolve bond lengths (e.g., C-F: ~1.34 Å) and dihedral angles between pyrazole and pyridine rings .
  • Software Analysis : SHELX programs refine the structure, revealing puckering parameters (e.g., Cremer-Pople ring analysis for nonplanarity) .

Basic Biological Activity: What are the known biological targets of pyrazolo[3,4-b]pyridine derivatives?

Methodological Answer:

  • Kinase Inhibition : These compounds target Tropomyosin receptor kinases (TRKs) and cyclin-dependent kinases (CDKs) via competitive ATP-binding site interactions .
  • Assays : IC₅₀ values are determined using fluorescence polarization (FP) assays with recombinant kinases .
    Key Data :
  • Methyl 5-bromo analogs show IC₅₀ < 100 nM against TRKA .

Advanced Biological Studies: What methodologies elucidate structure-activity relationships (SAR)?

Methodological Answer:

  • Analog Synthesis : Vary substituents (e.g., replace 6-fluoro with chloro or methyl groups) and assess activity .
  • Molecular Docking : Use AutoDock Vina to model interactions with TRK’s hydrophobic pocket (PDB ID: 4AOJ). Fluorine’s electronegativity enhances binding via H-bonding with Lys572 .
  • Pharmacokinetics : Measure logP (e.g., 2.1 via shake-flask method) to correlate lipophilicity with cell permeability .

Data Contradiction: How to resolve discrepancies in reported synthetic yields?

Methodological Answer:

  • Reproducibility Checks : Verify reagent purity (e.g., tert-butyl chloroformate ≥99%) and moisture control (Schlenk line for anhydrous conditions) .
  • Side Reaction Analysis : LC-MS identifies byproducts (e.g., de-esterified intermediates). Adjust stoichiometry (1.2 eq. methylating agent) to suppress them .

Computational Modeling: Which parameters predict the compound’s reactivity?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to compute Fukui indices for electrophilic attack (e.g., C-5 position) .
  • Solvent Effects : PCM models simulate solvation in DCM, showing ΔG‡ ~25 kcal/mol for ester hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate
Reactant of Route 2
Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.